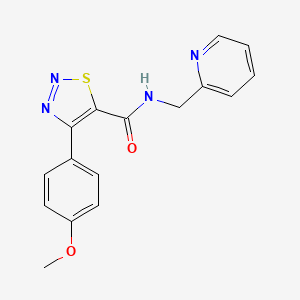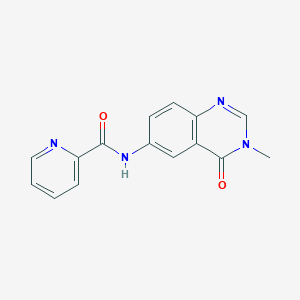
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 2-aminopyridine to form an intermediate, which is then cyclized with thiosemicarbazide to yield the desired thiadiazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:
- 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-carboxylate
- 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-thiol
- 4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,3-thiadiazole-5-sulfonamide
These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in functional groups
Eigenschaften
Molekularformel |
C16H14N4O2S |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)thiadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O2S/c1-22-13-7-5-11(6-8-13)14-15(23-20-19-14)16(21)18-10-12-4-2-3-9-17-12/h2-9H,10H2,1H3,(H,18,21) |
InChI-Schlüssel |
GQVWDHYHHKNDGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14936749.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[2-(2-methylpropyl)-1H-benzimidazol-6-yl]acetamide](/img/structure/B14936755.png)
![1-(furan-2-ylmethyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936761.png)
![N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14936769.png)

![5-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14936774.png)

![1-({1-[4-(Dimethylsulfamoyl)phenyl]-5-oxopyrrolidin-3-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B14936785.png)
![methyl 2-{[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14936799.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propanamide](/img/structure/B14936805.png)
![N-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B14936826.png)
![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}glycylglycine](/img/structure/B14936840.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B14936846.png)

